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Compound of Interest

Compound Name: Propylamine Hydroiodide
CAS No.: 14488-45-0
Cat. No.: B1434584
Get Quote
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Executive Summary & Strategic Context

Propylamine Hydroiodide (PAI) (CAS: 14488-45-0), also known as

-propylammonium iodide, has transitioned from a standard organic intermediate to a critical
reagent in the field of Perovskite Photovoltaics (PV). It serves as a bulky organic cation spacer
in 2D Ruddlesden-Popper perovskites and a surface passivation agent in high-efficiency 3D
perovskite solar cells.

For researchers in PV material synthesis, the purity of PAl is non-negotiable. Trace impurities—
specifically water, excess hydroiodic acid (HI), or oxidation products like iodine (

)—can induce non-radiative recombination centers in perovskite films, severely degrading
device performance.

This guide provides a definitive protocol for the structural validation and purity assessment of
PAI using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard organic
characterization, the analysis of ammonium salts requires specific solvent considerations to
visualize exchangeable protons.
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Structural Analysis & Spectral Prediction
Chemical Structure & Atom Mapping

The PAI molecule consists of a linear propyl chain terminated by an ammonium group,
balanced by an iodide counterion.

Formula:

C3 (Methyl) C2 (Methylene) C1 (a-Methylene)
oH ~0.91 OH ~1.58 6H ~2.80 —
5C ~11.0 5C ~20.5 o6C ~41.5

NH3+ (Ammonium) lonic Interaction

3H ~7.6-7.8 (br) I- (Counterion)

Figure 1: NMR Chemical Shift Mapping for Propylamine Hydroiodide (in DMSO-d6)

Click to download full resolution via product page

Figure 1: Structural connectivity mapped to expected 1H and 13C chemical shifts in DMSO-d6.
1H NMR Assignments (400 MHz, DMSO-d6)
The choice of DMSO-d6 is critical. In protic solvents like

, the ammonium protons (

) undergo rapid exchange with the solvent deuterium, causing the signal to disappear. DMSO-
d6 preserves this signal, allowing for stoichiometric verification of the salt formation.
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Position Group

Multiplicity

Shift (ppm)

Coupling (

, H2)

Interpretati
on

Triplet (

)

0.91

Terminal
methyl group.
Classic triplet
splitting by

adjacent

H-b

Sextet (

)

1.58

Middle
methylene.
Split by both
methyl and

-methylene

protons.

Triplet (

)*

2.80-2.85

~7.5

-Methylene.
Deshielded
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cationic
nitrogen. May
appear
broad.[1]

H-d

Broad Singlet

7.60 - 7.80

N/A

Ammonium
protons.
Integration
should be
close to 3.0
relative to
terminal

methyl.
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Expert Insight: The shift of the

-methylene (H-c) is a diagnostic indicator of salt formation. In free propylamine, this
signal appears upfield (~2.5 ppm). The downfield shift to ~2.80 ppm confirms
protonation of the amine.

13C NMR Assignments (100 MHz, DMSO-d6)

Carbon NMR provides a fingerprint for the carbon backbone and is less sensitive to
concentration effects than proton NMR.

Carbon Shift (ppm) Environment

C-3 10.8-11.2 Methyl carbon (shielded).
C-2 20.0-21.5 Middle methylene.

C-1 41.0-42.0

-Carbon attached to Nitrogen.

Experimental Protocol: From Synthesis to Spectra
Synthesis & Purification Workflow

High-quality NMR data starts with high-quality synthesis. The following workflow ensures the
removal of excess HI and water before spectral acquisition.
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Synthesis Phase

Reaction
Propylamine + HI (aq)
(0°C, Ethanol/Methanol)

'

Evaporation
Rotary Evaporator (60°C)
Remove solvent & excess Hl

Purificatjon Phase

Recrystallization
Dissolve in min. Ethanol
Precipitate w/ Diethyl Ether

l

Washing
Wash precipitate w/ cold Ether
Remove |12 traces

'

Vacuum Drying
<10 mTorr, 60°C, 12h
CRITICAL: Remove H20

NMR Adquisition

Sample Prep
~10mg PAI in 0.6mL DMSO-d6
(Dry box recommended)

Acquisition
1H (16 scans), 13C (512 scans)
Relaxation delay (d1) > 5s

Click to download full resolution via product page

Figure 2: Synthesis, purification, and characterization workflow for Propylamine Hydroiodide.
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Sample Preparation Protocol

Objective: Prepare a sample free of atmospheric moisture to accurately assess intrinsic water
content.

e Environment: Perform sample preparation in a
or
filled glovebox if checking for strict anhydrous specifications. PAI is hygroscopic.
e Solvent: Use DMSO-d6 (99.9% D) with TMS (0.03% v/v) as an internal standard.
o Why not
? PAI has poor solubility in chloroform.
o Why not
? As mentioned,
exchanges with ammonium protons, preventing the quantification of the amine group.

e Concentration: Dissolve 10-15 mg of PAl in 0.6 mL of solvent.

o Note: Higher concentrations can cause peak broadening of the ammonium signal due to
increased viscosity and hydrogen bonding networks.

Data Interpretation & Troubleshooting
Common Impurities

When analyzing the spectrum, look for these specific impurity markers:
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Impurity 1H Shift (DMSO-d6) Source Remediation

Dry sample under

Hygroscopic
Water ( YOroseop high vacuum (>12h).
~3.33 ppm (s) absorption or wet
Use ampoule-sealed
) solvent.
DMSO.
Ethanol 1.05 (t), 3.44 (), 4.35 Recrystallization Extended vacuum
ano
(OH) solvent residue. drying at 60°C.
) Washing solvent Brief vacuum drying
Diethyl Ether 1.09 (t), 3.38 (q) ] ] ]
residue. (ether is volatile).
| et Recrystallize with
. , ncomplete
Free Amine -CH2 shifts upfield to P _ slight excess Hl, then
25 protonation.

wash thoroughly.

The "Invisible" Impurity:

Free iodine (

) is not directly visible in 1H NMR. However, its presence (indicated by a yellow/brown sample
color) can cause paramagnetic broadening of peaks or slight chemical shift perturbations due
to oxidation of the iodide to triiodide (

).

e Visual Check: The DMSO solution should be clear and colorless. A yellow tint indicates
oxidation.

Quantitative NMR (qQNMR) for Purity Assay

To determine the absolute purity (wt%) for solar cell formulations:

 Internal Standard: Add a precise mass of Maleic Acid or Benzyl Benzoate (non-volatile,
distinct peaks) to the NMR tube.

e Pulse Sequence: Use a long relaxation delay (

) to ensure full relaxation of all nuclei (T1 relaxation).
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e Calculation:

Where

=Integral,

=Number of protons,
=Molar mass,

=Mass weighed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://data.epo.org/publication-server/rest/v1.0/publication-dates/20231115/patents/EP3719001NWB1/document.pdf
https://chem.uoi.gr/wp-content/uploads/2023/05/13c-spectroscopy.pdf
https://www.benchchem.com/product/b1434584/docs#technical-deep-dive-propylamine-hydroiodide-characterization-via-nmr
https://www.benchchem.com/product/b1434584/docs#technical-deep-dive-propylamine-hydroiodide-characterization-via-nmr
https://www.benchchem.com/product/b1434584/docs#technical-deep-dive-propylamine-hydroiodide-characterization-via-nmr
https://www.benchchem.com/product/b1434584/docs#technical-deep-dive-propylamine-hydroiodide-characterization-via-nmr
https://www.benchchem.com/product/b1434584?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434584?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

